3-(2-Aminoethyl)-6-methylpyrimidin-4-one 3-(2-Aminoethyl)-6-methylpyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1105195-67-2
VCID: VC3354885
InChI: InChI=1S/C7H11N3O/c1-6-4-7(11)10(3-2-8)5-9-6/h4-5H,2-3,8H2,1H3
SMILES: CC1=CC(=O)N(C=N1)CCN
Molecular Formula: C7H11N3O
Molecular Weight: 153.18 g/mol

3-(2-Aminoethyl)-6-methylpyrimidin-4-one

CAS No.: 1105195-67-2

Cat. No.: VC3354885

Molecular Formula: C7H11N3O

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Aminoethyl)-6-methylpyrimidin-4-one - 1105195-67-2

Specification

CAS No. 1105195-67-2
Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
IUPAC Name 3-(2-aminoethyl)-6-methylpyrimidin-4-one
Standard InChI InChI=1S/C7H11N3O/c1-6-4-7(11)10(3-2-8)5-9-6/h4-5H,2-3,8H2,1H3
Standard InChI Key NTUNUJOFFAFXTP-UHFFFAOYSA-N
SMILES CC1=CC(=O)N(C=N1)CCN
Canonical SMILES CC1=CC(=O)N(C=N1)CCN

Introduction

Chemical Structure and Identification

Molecular Structure and Formula

3-(2-Aminoethyl)-6-methylpyrimidin-4-one is a heterocyclic organic compound with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol . The structure features a pyrimidine ring with a carbonyl group at position 4, a methyl substituent at position 6, and an aminoethyl chain attached to the nitrogen at position 3 . The compound contains 11 heavy atoms and has a relatively simple structure with moderate complexity (220 on the Cactvs complexity scale) .

Identification Parameters and Nomenclature

The compound has several identifiers that facilitate its recognition in chemical databases and literature. These include:

Table 1: Key Identification Parameters for 3-(2-Aminoethyl)-6-methylpyrimidin-4-one

ParameterValue
PubChem CID33676427
InChIInChI=1S/C7H11N3O/c1-6-4-7(11)10(3-2-8)5-9-6/h4-5H,2-3,8H2,1H3
InChIKeyNTUNUJOFFAFXTP-UHFFFAOYSA-N
SMILESCC1=CC(=O)N(C=N1)CCN
Create Date2009-05-29
Modify Date2025-04-05

The compound is also known by several synonyms including 3-(2-AMINOETHYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE and 3-(2-aminoethyl)-6-methylpyrimidin-4(3H)-one . The "4(3H)-one" designation in some names indicates that the carbonyl oxygen is double-bonded to the carbon at position 4, while the hydrogen is attached to the nitrogen at position 3 .

Physical and Chemical Properties

Chemical Properties and Reactivity

Table 2: Computed Chemical Properties of 3-(2-Aminoethyl)-6-methylpyrimidin-4-one

PropertyValueMethod
XLogP3-AA-1.1Computed by XLogP3 3.0
Hydrogen Bond Donor Count1Computed by Cactvs 3.4.6.11
Hydrogen Bond Acceptor Count3Computed by Cactvs 3.4.6.11
Rotatable Bond Count2Computed by Cactvs 3.4.6.11
Exact Mass153.090211983 DaComputed by PubChem 2.1
Topological Polar Surface Area58.7 ŲComputed by Cactvs 3.4.6.11
Complexity220Computed by Cactvs 3.4.6.11
Formal Charge0Computed by PubChem

The negative XLogP3 value (-1.1) indicates that the compound is relatively hydrophilic, suggesting good water solubility . This property, combined with the moderate topological polar surface area (58.7 Ų), suggests that the compound may have favorable pharmacokinetic properties if considered for biological applications. The presence of one hydrogen bond donor and three hydrogen bond acceptors provides potential for interaction with biological macromolecules .

Stereochemistry and Structural Features

Structural Comparison with Related Compounds

Comparison with 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

To provide context for understanding 3-(2-Aminoethyl)-6-methylpyrimidin-4-one, it is valuable to compare it with related compounds. One such compound is 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (C6H9N3OS), which shares the pyrimidin-4-one core structure but has different substituents .

Table 3: Structural Comparison between Related Pyrimidinone Compounds

Feature3-(2-Aminoethyl)-6-methylpyrimidin-4-one6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one
Molecular FormulaC7H11N3OC6H9N3OS
Molecular Weight153.18 g/mol171.22 g/mol
Position of Amino GroupOn ethyl chain at position 3Directly at position 6
Position of Methyl GroupPosition 6Position 3
Additional FeaturesNoneMethylthio group at position 2
InChIKeyNTUNUJOFFAFXTP-UHFFFAOYSA-NLYWPZKCXMFJSGI-UHFFFAOYSA-N

While both compounds contain a pyrimidin-4-one scaffold, the key differences lie in the positioning and nature of the substituents. These structural differences would likely result in distinct chemical and biological properties, including potentially different binding affinities and activities in biological systems.

Relevance to Pyrimidine-Based Drug Development

Pyrimidine derivatives have significant importance in medicinal chemistry and drug development. Compounds similar to 3-(2-Aminoethyl)-6-methylpyrimidin-4-one have been employed in various pharmaceutical applications. For instance, trimethoprim, a pyrimidine derivative, serves as a bacteriostatic antibiotic primarily used for urinary tract infections . It functions as a dihydrofolate reductase inhibitor, highlighting the potential biological significance of pyrimidine-based compounds .

Similarly, other pyrimidine derivatives like amprolium (CORID®) act as thiamine analogs, competitively inhibiting the active transport of thiamine . The structural similarities between these compounds and 3-(2-Aminoethyl)-6-methylpyrimidin-4-one suggest potential for similar biological activities or chemical behaviors.

Analytical Methods for Characterization

Spectroscopic Identification

Several analytical techniques would be appropriate for the characterization of 3-(2-Aminoethyl)-6-methylpyrimidin-4-one:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the structural arrangement and hydrogen environments.

  • Mass Spectrometry: Would confirm the molecular weight (expected 153.18 g/mol) and provide fragmentation patterns that could help verify the structure.

  • Infrared Spectroscopy: Would show characteristic absorption bands for the carbonyl group, amino group, and pyrimidine ring.

  • UV-Visible Spectroscopy: The pyrimidine core typically exhibits characteristic absorption in the UV region.

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